molecular formula C22H22N2O4S2 B3506593 N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide

N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide

Cat. No. B3506593
M. Wt: 442.6 g/mol
InChI Key: YOQNEYDMHMGKMZ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide, also known as DIDS, is a well-known chloride channel blocker. It has been widely used in scientific research for its ability to inhibit the flow of chloride ions across the cell membrane.

Mechanism of Action

N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide acts as a reversible inhibitor of chloride channels by binding to a specific site on the channel protein. It has been shown to block the flow of chloride ions across the cell membrane by reducing the conductance of the channel. N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has also been shown to inhibit the activity of some transporters, such as the glucose transporter GLUT1.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has also been shown to reduce the activity of some enzymes, such as carbonic anhydrase and lipoxygenase. Furthermore, N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has been shown to modulate the activity of some ion channels, such as the potassium channel KCa3.1.

Advantages and Limitations for Lab Experiments

N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a well-established chloride channel blocker and has been extensively used in scientific research. N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has some limitations as well. It has been shown to have off-target effects on some transporters and enzymes. Additionally, N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide can be toxic at high concentrations and may affect cell viability.

Future Directions

There are several future directions for the use of N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide in scientific research. One potential area of research is the development of more specific chloride channel blockers that do not have off-target effects. Another area of research is the study of the role of chloride channels in various diseases, such as cystic fibrosis and epilepsy. Additionally, N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide can be used in combination with other compounds to study their synergistic effects on ion channel activity.

Scientific Research Applications

N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has been extensively used in scientific research as a chloride channel blocker. It has been shown to inhibit the activity of various chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) and volume-regulated anion channels (VRACs). N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and ion transport in the kidney.

properties

IUPAC Name

N-benzhydryl-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-29(25,26)24-15-14-19-16-20(12-13-21(19)24)30(27,28)23-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22-23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQNEYDMHMGKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide
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N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide
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N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide
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Reactant of Route 6
N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide

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